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Compound of Interest

Compound Name:
4-Pyridinecarboxaldehyde, 2-

(methoxymethyl)- (9CI)

CAS No.: 162046-63-1

Cat. No.: B573739 Get Quote

Introduction & Strategic Value
In the landscape of modern drug discovery, the pyridine scaffold remains a "privileged

structure," appearing in over 20% of the top 200 marketed drugs. However, simple pyridine

rings often suffer from rapid metabolic oxidation or poor solubility.

2-(Methoxymethyl)isonicotinaldehyde represents a high-value building block that addresses

these limitations. Unlike the bare isonicotinaldehyde, the C2-methoxymethyl group serves three

critical functions:

Lipophilicity Modulation: It lowers the LogP compared to alkyl-pyridines while maintaining

better water solubility than phenyl analogs due to the ether oxygen.

Metabolic Blocking: The C2 substitution blocks a primary site of metabolic oxidation (Phase I

metabolism) on the pyridine ring.

Synthetic Versatility: The C4-aldehyde acts as a highly reactive "warhead" for heterocycle

construction, while the methoxymethyl group remains stable under most condensation

conditions.
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This guide details the protocols for converting this building block into two critical

pharmacophores: 2,4,5-Trisubstituted Imidazoles and 3,5-Disubstituted Pyrazoles.

Chemical Profile & Handling
Property Specification

IUPAC Name 2-(methoxymethyl)pyridine-4-carbaldehyde

Molecular Formula

Molecular Weight 151.16 g/mol

Appearance
Pale yellow to amber liquid (tends to darken on

storage)

Solubility
Soluble in DCM, MeOH, EtOH, EtOAc;

Sparingly soluble in water

Stability

Air-sensitive (oxidizes to carboxylic acid).[1]

Store under

at 4°C.

Reactivity Alert

The aldehyde is susceptible to Cannizzaro

reaction in strong base; use controlled

conditions.

Reaction Landscape
The following diagram illustrates the divergent synthetic pathways available for this building

block.
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Figure 1: Divergent synthetic pathways utilizing the C4-aldehyde functionality.

Protocol A: Synthesis of Trisubstituted Imidazoles
Mechanism: Debus-Radziszewski Condensation. Application: Kinase inhibitors (e.g., p38 MAP

kinase) often utilize the imidazole core to position hydrogen bond donors/acceptors.[2]

Materials
Substrate: 2-(Methoxymethyl)isonicotinaldehyde (1.0 equiv)

Reagent A: Benzil (or substituted 1,2-diketone) (1.0 equiv)[2]

Reagent B: Ammonium Acetate (

) (4.0 – 5.0 equiv)[3]

Solvent: Glacial Acetic Acid (AcOH)

Quench: Ammonium Hydroxide (

), Ice water

Step-by-Step Methodology
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Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve Benzil (2.10 g, 10 mmol) and 2-(methoxymethyl)isonicotinaldehyde

(1.51 g, 10 mmol) in Glacial Acetic Acid (15 mL).

Note: The excess acidity is crucial to buffer the basicity of the pyridine ring and catalyze

the imine formation.

Ammonia Source: Add Ammonium Acetate (3.85 g, 50 mmol) to the stirring solution.

Reaction: Heat the mixture to reflux (approx. 118°C) in an oil bath. Maintain reflux for 6–8

hours.

Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should

disappear, and a lower Rf fluorescent spot (imidazole) should appear.

Work-up:

Cool the reaction mixture to room temperature.

Pour the mixture slowly into crushed ice (approx. 100 g) with vigorous stirring.

Neutralize the solution to pH ~8 using conc. Ammonium Hydroxide.[4][5] Caution:

Exothermic reaction.

A precipitate should form. If oil forms instead, extract with Ethyl Acetate (3 x 30 mL).

Purification:

Filter the precipitate and wash with cold water.

Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-

5% MeOH/DCM gradient).

Yield Expectation: 75–85% Key Insight: The methoxymethyl group is stable in boiling acetic

acid. However, avoid using strong mineral acids (HCl/H2SO4) for extended periods, as they

may cleave the ether to the alcohol.
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Protocol B: Synthesis of Pyrazoles via Chalcones
Mechanism: Claisen-Schmidt Condensation followed by Michael addition/Cyclization.

Application: Anti-inflammatory and antimicrobial agents.

Phase 1: Chalcone Formation (The Intermediate)[7]
Setup: Dissolve Acetophenone (1.20 g, 10 mmol) and 2-(methoxymethyl)isonicotinaldehyde

(1.51 g, 10 mmol) in Ethanol (20 mL).

Catalysis: Cool to 0°C in an ice bath. Add NaOH solution (40% aq, 5 mL) dropwise.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4–6

hours.

Observation: A yellow/orange solid (the chalcone) typically precipitates out.

Isolation: Pour into ice water containing a small amount of HCl (to neutralize base). Filter the

solid, wash with cold water, and dry.

Checkpoint: Verify the

-unsaturated ketone via 1H NMR (characteristic doublets at

7.5–8.0 ppm with

Hz for trans geometry).

Phase 2: Pyrazole Cyclization
Setup: Suspend the Chalcone (1.0 equiv) in Ethanol (10 mL/g).

Reagent: Add Hydrazine Hydrate (80%, 5.0 equiv).

Variation: Use Phenylhydrazine to obtain N-phenyl pyrazoles.

Reaction: Reflux for 4–6 hours.

Work-up: Concentrate the solvent under reduced pressure. Pour residue into ice water. Filter

the solid product.[3]
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Purification: Recrystallization from Ethanol is usually sufficient.

Experimental Workflow Diagram
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Figure 2: Operational workflow for the synthesis of imidazoles using 2-

(methoxymethyl)isonicotinaldehyde.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (Imidazole)
Pyridine nitrogen buffering the

acid catalyst.

Increase the volume of Glacial

AcOH or add 10 mol%

as a Lewis acid co-catalyst [1].

Ether Cleavage
Reaction conditions too

acidic/harsh.

Ensure temperature does not

exceed 120°C; avoid mineral

acids. Use microwave

irradiation (140°C, 10 min) to

reduce exposure time [2].

No Precipitate (Work-up)
Product is protonated (water

soluble).

Ensure pH is adjusted to >8.0

during work-up to deprotonate

the imidazole and pyridine

rings.

Aldehyde Oxidation Impure starting material.

Distill the aldehyde or pass

through a short silica plug

before use if the liquid is

dark/viscous.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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